molecular formula C16H15N3S B4854004 N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B4854004
M. Wt: 281.4 g/mol
InChI Key: GPRGFUFEZITBFL-UHFFFAOYSA-N
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Description

N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been studied extensively for its biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized various derivatives of thieno[2,3-d]pyrimidin-4-amine, focusing on their crystal structures and biological activities. For instance, Gao et al. (2015) synthesized enantiomeric derivatives and analyzed their structures using single-crystal X-ray diffraction, revealing differences in their crystal systems and space groups (Gao et al., 2015).
  • Chen and Liu (2019) synthesized 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, characterizing them through analytical and spectroscopic techniques. Their study includes the determination of crystal structures of several derivatives (Chen & Liu, 2019).

Biological Activities

  • Mittal et al. (2011) reported the antimicrobial activities of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines. They found that most synthesized compounds exhibited significant antibacterial and antifungal activities (Mittal et al., 2011).
  • Salahuddin et al. (2009) synthesized novel thieno[2,3-d]pyrimidines, testing them against various bacteria, highlighting their potential as antimicrobial agents (Salahuddin et al., 2009).

Methodological Advancements

  • Liu et al. (2008) developed efficient synthesis methods for tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones, highlighting advancements in base catalytic reactions (Liu et al., 2008).
  • Dai et al. (2011) described a sequential aza-Wittig reaction/base catalyzed cyclization method to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, contributing to the methodology of synthesizing these compounds (Dai et al., 2011).

properties

IUPAC Name

N-benzyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-5-11(6-3-1)9-17-15-14-12-7-4-8-13(12)20-16(14)19-10-18-15/h1-3,5-6,10H,4,7-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRGFUFEZITBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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